molecular formula C27H20FNO4 B11417323 N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11417323
M. Wt: 441.4 g/mol
InChI Key: UKIUCGGJBDHMGU-UHFFFAOYSA-N
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Description

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with two benzofuran rings and a fluoro-methylbenzoyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide typically involves multiple steps, starting with the preparation of the benzofuran rings. The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones and appropriate reagents. The fluoro-methylbenzoyl group is introduced via Friedel-Crafts acylation, using reagents such as aluminum chloride (AlCl3) and fluoro-methylbenzoyl chloride. The final step involves coupling the two benzofuran units with the acetamide linker under specific conditions, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketones or aldehydes within the structure to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzofuran rings, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst like FeCl3.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen or nitro groups on the benzofuran rings.

Scientific Research Applications

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases like cancer and infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it could inhibit the activity of kinases or proteases, which are crucial in cancer cell proliferation and survival. The exact molecular targets and pathways would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Another benzofuran compound with applications in phototherapy.

    Angelicin: A benzofuran derivative with anti-inflammatory properties.

Uniqueness

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide stands out due to its unique combination of two benzofuran rings and a fluoro-methylbenzoyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H20FNO4

Molecular Weight

441.4 g/mol

IUPAC Name

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C27H20FNO4/c1-15-7-10-19-18(14-32-23(19)11-15)13-24(30)29-25-20-5-3-4-6-22(20)33-27(25)26(31)17-9-8-16(2)21(28)12-17/h3-12,14H,13H2,1-2H3,(H,29,30)

InChI Key

UKIUCGGJBDHMGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC(=C(C=C5)C)F

Origin of Product

United States

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